molecular formula C8H13NO B1266090 N-(furan-2-ylmethyl)propan-1-amine CAS No. 39191-12-3

N-(furan-2-ylmethyl)propan-1-amine

Cat. No. B1266090
CAS RN: 39191-12-3
M. Wt: 139.19 g/mol
InChI Key: LPPWAQZJYMWSHG-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)propan-1-amine” is a chemical compound with the formula C₈H₁₃NO . It is also known as N-[(Furan-2-yl)methyl]propan-1-amine .


Molecular Structure Analysis

The molecular structure of “N-(furan-2-ylmethyl)propan-1-amine” can be represented by the canonical SMILES string: CCCNCC1=CC=CO1 . The InChI representation is: InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 .


Chemical Reactions Analysis

“N-(furan-2-ylmethyl)propan-1-amine” has been evaluated for its inhibition properties on monoamine oxidases (MAO) A and B . The compound was found to modify the fluorescence generated in the reaction mixture .


Physical And Chemical Properties Analysis

The molecular weight of “N-(furan-2-ylmethyl)propan-1-amine” is 139.1952 dalton . The compound has moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .

Scientific Research Applications

Specific Scientific Field

Neuroscience and Pharmacology .

Summary of the Application

“N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA)” is being studied as a potential cognitive enhancer and Monoamine oxidase (MAO) inhibitor . This compound could be a promising therapeutic strategy in cognitive impairment in Alzheimer’s disease (AD) and other dementias .

Methods of Application or Experimental Procedures

The inhibition profile of F2MPA was evaluated by a fluorimetric method and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were estimated . The effects of F2MPA were evaluated on the basic synaptic transmission, long-term potentiation (LTP), and excitability in the dentate gyrus (DG) of the hippocampus of anesthetized rats .

Results or Outcomes

F2MPA is a partially reversible inhibitor of hMAO-B, with moderate to good ADMET properties and drug-likeness .

Synthesis from Biomass-Based Furan Compounds

Specific Scientific Field

Chemistry and Catalysis .

Summary of the Application

Bio-based furanic oxygenates can be transformed into valuable amine compounds like “N-(furan-2-ylmethyl)propan-1-amine” via reductive amination or hydrogen-borrowing amination mechanisms .

Results or Outcomes

Catalysts with specific structures and functions are required to achieve satisfactory yields of target amines . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are studied and discussed in depth .

Safety And Hazards

The compound has been classified as an Eye Irritant 2 according to the Hazard Statements H319 . Precautionary measures include avoiding eye contact and wearing protective clothing .

properties

IUPAC Name

N-(furan-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPWAQZJYMWSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275612
Record name N-[(Furan-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)propan-1-amine

CAS RN

39191-12-3
Record name N-[(Furan-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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